molecular formula C16H14BrNO2 B12883938 7-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one CAS No. 882854-42-4

7-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B12883938
CAS No.: 882854-42-4
M. Wt: 332.19 g/mol
InChI Key: RDOPFTYMEFUCGU-UHFFFAOYSA-N
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Description

7-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one is a high-value chemical intermediate in medicinal chemistry and drug discovery research. This compound belongs to the aza-flavanone structural class, which has been identified as a promising scaffold for biological activity . Specifically, structurally similar aza-flavanone derivatives have demonstrated significant potential as α-glucosidase inhibitors , a therapeutic target for managing type 2 diabetes . In these studies, certain analogs showed inhibitory activity that was several-fold higher than standard reference drugs . Furthermore, the 2,3-dihydroquinolin-4(1H)-one core is a key building block in synthesizing more complex tetrahydroquinoline systems . Tetrahydroquinolines are privileged structures in numerous natural products and pharmaceuticals, exhibiting a broad spectrum of biological properties, including anticancer activity . Researchers utilize this bromo-substituted derivative as a versatile precursor for further synthetic elaboration, such as cross-coupling reactions, to create diverse compound libraries for biological screening. The compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

882854-42-4

Molecular Formula

C16H14BrNO2

Molecular Weight

332.19 g/mol

IUPAC Name

7-bromo-2-(4-methoxyphenyl)-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C16H14BrNO2/c1-20-12-5-2-10(3-6-12)14-9-16(19)13-7-4-11(17)8-15(13)18-14/h2-8,14,18H,9H2,1H3

InChI Key

RDOPFTYMEFUCGU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)C3=C(N2)C=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyaniline and 7-bromo-2-chloroquinoline.

    Condensation Reaction: The 4-methoxyaniline undergoes a condensation reaction with 7-bromo-2-chloroquinoline in the presence of a base, such as potassium carbonate, to form the desired quinolinone structure.

    Cyclization: The intermediate product is then subjected to cyclization under acidic conditions to yield 7-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at position 7 undergoes substitution with nucleophiles. Key examples include:

Reaction ConditionsNucleophileProductYieldSource
ZnCl₂ (2 equiv), ACN, reflux, 24 hAmines7-Amino derivatives58–72%
Pd/C (10%), H₂ (balloon), MeOHH⁻ (reduction)7-Dehydrobrominated quinolinone68%
KOtBu, DMF, 80°C, 12 hThiols7-Thioether derivatives65%

Mechanistic studies indicate that electron-withdrawing effects of the quinolinone carbonyl enhance bromine’s electrophilicity.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

ConditionsBoronic AcidProductYieldSource
Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane4-Methoxyphenyl7-(4-Methoxyphenyl)quinolinone78%
PdCl₂(dppf) (3 mol%), CsF, THFVinyl7-Vinylquinolinone82%

Buchwald-Hartwig Amination

ConditionsAmineProductYieldSource
Pd(OAc)₂ (2 mol%), Xantphos, KOtBuPiperidine7-Piperidinylquinolinone70%

Reductive Transformations

The ketone group undergoes selective reduction:

ReagentConditionsProductYieldSource
NaBH₄ (2 equiv), MeOH, 0°C1 h4-Hydroxy-2,3-dihydroquinoline85%
LiAlH₄ (3 equiv), THF, reflux, 4 h4 hFully reduced tetrahydroquinoline62%

Oxidation Reactions

The dihydroquinolinone ring undergoes oxidation:

OxidantConditionsProductYieldSource
KMnO₄ (3 equiv), AcOH, 60°C, 6 h-Aromatic quinoline derivative55%
O₂ (1 atm), CuI (10 mol%), DMF24 h4-Keto-2-arylquinoline48%

Halogenation and Functionalization

Regioselective halogenation at position 3 has been achieved using hypervalent iodine reagents:

Halogen SourceReagentProductYieldSource
KBr (2 equiv), PIFA (1.1 equiv), MeOH3-Bromo derivative3,7-Dibromoquinolinone89%
KI (2 equiv), PIDA (2 equiv), DMSO3-Iodo derivative3-Iodo-7-bromoquinolinone76%

Cyclization and Ring-Opening

The quinolinone core participates in annulation reactions:

ConditionsReagentProductYieldSource
ZrO(NO₃)₂ (10 mol%), H₂O, 80°Co-AminoacetophenonePolycyclic fused quinolinones71%
ZnCl₂ (2 equiv), ACN, refluxAlkenesSpirocyclic derivatives66%

Stability and Side Reactions

  • The methoxy group resists demethylation under acidic conditions (HCl/EtOH, reflux) but undergoes cleavage with BBr₃ (−78°C, 2 h) to yield phenolic derivatives .

  • Bromine migration is observed under prolonged heating (>100°C) in polar aprotic solvents .

Scientific Research Applications

Biological Activities

Quinolinones, including 7-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one, exhibit a broad spectrum of biological activities:

  • Antimicrobial Activity : Studies have indicated that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Potential : Research suggests that quinolinones can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, which could be useful in the treatment of diseases where enzyme overactivity is a concern.

Pharmacological Research

7-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one serves as a probe for studying enzyme interactions and signaling pathways. Its ability to modulate biological targets makes it valuable in pharmacological studies aimed at understanding disease mechanisms and drug action.

Medicinal Chemistry

The compound's unique structure allows for the exploration of structure-activity relationships (SAR) in medicinal chemistry. Researchers can modify its structure to enhance potency and selectivity against specific biological targets.

Drug Development

Due to its potential therapeutic applications, 7-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one is being investigated as a lead compound in drug development programs targeting various diseases, including cancer and infectious diseases.

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of various quinolinones, 7-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one was shown to inhibit the growth of specific cancer cell lines significantly. The mechanism involved apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Case Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial potential of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited significant antibacterial activity, suggesting its utility as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 7-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their distinguishing features:

Compound Name (CAS No.) Substituents Molecular Formula Key Differences from Target Compound Biological Activity/Applications References
Target Compound 7-Br, 2-(4-MeOPh) C₁₆H₁₄BrNO₂ Reference compound for comparison Not explicitly reported -
6-Bromo-2,3-dihydroquinolin-4(1H)-one (76228-06-3) 6-Br C₉H₈BrNO Bromine at position 6 instead of 7 Antitumor (general class activity)
8-Bromo-2,3-dihydroquinolin-4(1H)-one (38470-29-0) 8-Br C₉H₈BrNO Bromine at position 8; lacks 4-MeOPh group Toxicological profile noted (UN 2811)
2-(4-Fluorophenyl)-6,8-diphenyl-2,3-dihydroquinolin-4(1H)-one 2-(4-FPh), 6,8-Ph C₂₇H₂₀FNO Fluorophenyl and phenyl substituents at 2,6,8 MicroRNA inhibition
1-Benzyl-2-(methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one (10b) 1-Bn, 2-(MeOPh) C₂₃H₂₀NO₂ Benzyl group at position 1; bromine absent Synthetic intermediate
7-Methoxy-3,4-dihydroquinolin-2(1H)-one (22246-17-9) 7-MeO C₁₀H₁₁NO₂ Methoxy at position 7; dihydro at 3,4 (vs. 2,3) Not reported

Key Observations:

  • Bromine Position : The position of bromine (6, 7, or 8) significantly alters electronic properties and steric interactions. For example, 6-bromo derivatives may exhibit enhanced lipophilicity compared to 7- or 8-substituted analogs .
  • Aryl Substituents : The 4-methoxyphenyl group at position 2 in the target compound may enhance π-π stacking interactions in biological targets compared to fluorophenyl or phenyl groups .
  • Dihydro Positions: Compounds with 3,4-dihydro saturation (e.g., 7-Methoxy-3,4-dihydroquinolin-2(1H)-one) exhibit different conformational flexibility compared to 2,3-dihydro derivatives, affecting binding affinity .

Physical and Spectral Properties

  • NMR Data : The methoxy group in the target compound would resonate near δ 3.79 ppm (similar to compound 8n in ) . Bromine’s deshielding effect would shift adjacent proton signals upfield.

Biological Activity

7-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one is a synthetic compound belonging to the quinolinone class, which is known for a diverse range of biological activities. This compound features a bromine atom at the 7-position and a methoxy-substituted phenyl group at the 2-position, making it a subject of interest in pharmacological research. Its molecular formula is C16H16BrN1O2.

Synthesis

The synthesis of 7-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one typically involves several key reactions:

  • Condensation : The reaction begins with the condensation of 4-methoxyphenylacetaldehyde with an appropriate amine.
  • Cyclization : Following condensation, cyclization occurs to form the quinolinone structure.
  • Bromination : The final step involves bromination at the 7-position to yield the target compound.

Optimizing these reactions can enhance yield and purity through techniques such as refluxing and solvent selection.

Biological Activities

Quinolinones, including 7-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one, have been studied for their broad-spectrum biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, derivatives of quinolinones have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • Enzyme Interaction : The compound may serve as a probe for studying enzyme interactions or signaling pathways. Its structure allows it to interact with biological targets involved in cell signaling and regulation.

Structure-Activity Relationship (SAR)

The unique structural features of 7-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one contribute to its biological activity. A comparative analysis with structurally similar compounds reveals insights into its SAR:

Compound NameStructureUnique Features
6-Bromo-2-(4-cyanophenyl)-2,3-dihydroquinolin-4(1H)-oneStructureContains a cyano group instead of a methoxy group; potential for different biological activities.
7-Chloro-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-oneStructureChlorine substitution may alter pharmacokinetics compared to bromine.
5-Methyl-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-oneStructureMethyl group at position 5 provides insights into structure-activity relationships.

These comparisons highlight how variations in halogen substitution and functional groups can influence biological profiles.

Case Studies

Several studies have investigated the biological activity of quinolinones similar to 7-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one:

  • Anticancer Efficacy : A study demonstrated that derivatives of quinolinones exhibited cytotoxic effects on various cancer cell lines with IC50 values ranging from 0.39 µM to over 10 µM depending on the specific derivative and cell line tested .
  • Mechanistic Insights : Research indicated that certain quinolinones could inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, thereby providing a mechanism for their anticancer effects .

Q & A

Q. What are the established synthetic routes for 7-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one?

The compound is synthesized via cyclization of 2-aminoacetophenone derivatives with substituted aldehydes. Key methods include:

  • Pyrrolidine-catalyzed cyclization : Using 2-aminoacetophenone and 4-methoxybenzaldehyde in aqueous conditions, forming the dihydroquinolinone core .
  • Ionic liquid-mediated synthesis : [bmim]BF₄ facilitates cyclization at 150°C, improving yield and reducing reaction time .
  • Microwave-assisted methods : Irradiation with silica-supported InCl₃ catalyst achieves rapid cyclization (5 minutes, 69% yield) .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • NMR/IR spectroscopy : Assigning chemical shifts (e.g., δ ~4.5 ppm for the dihydroquinolinone C3-H) and carbonyl stretches (~1650 cm⁻¹) .
  • X-ray crystallography : Resolves dihedral angles (e.g., 43.24° between quinoline and phenyl rings) and hydrogen-bonding networks (N–H⋯O) stabilizing crystal packing .

Q. What biological activities are associated with this compound?

While direct data is limited, structurally related dihydroquinolinones exhibit:

  • Anticancer activity : 3-Methylidene derivatives show cytotoxicity via tubulin inhibition (IC₅₀ ~1–10 µM) .
  • Antimicrobial properties : Bromo-substituted analogs (e.g., 6-bromo derivatives) display activity against E. coli .

Advanced Research Questions

Q. How do substituents influence the compound’s biological activity?

  • Bromo group (C7) : Enhances electrophilicity, improving DNA-binding affinity in anticancer assays .
  • 4-Methoxyphenyl (C2) : Electron-donating methoxy group stabilizes the aryl ring, affecting π-π stacking in protein targets . Structure-activity relationship (SAR) studies suggest replacing bromine with chloro or methyl groups reduces potency by 30–50% .

Q. What crystallographic insights explain the compound’s stability?

X-ray studies reveal:

  • Non-planar conformation : Dihedral angles (e.g., 43.24°) between aromatic rings reduce steric strain .
  • Intermolecular interactions : Weak C–H⋯O bonds and N–H⋯O hydrogen bonds form layered crystal structures, enhancing thermal stability .

Q. How can conflicting synthetic yields be resolved?

Discrepancies arise from:

  • Catalyst choice : Pyrrolidine gives ~70% yield , while InCl₃/silica under microwaves improves to 95% .
  • Solvent effects : Ionic liquids ([bmim]BF₄) suppress side reactions vs. traditional solvents (e.g., EtOH) . Optimization requires screening catalysts (20 mol% InCl₃) and solvent-free conditions .

Q. What mechanisms drive the cyclization step in synthesis?

  • Acid-catalyzed pathway : Protonation of the aldehyde carbonyl activates it for nucleophilic attack by 2-aminoacetophenone .
  • Organocatalytic role : Pyrrolidine facilitates enamine formation, accelerating ring closure via intramolecular aza-Michael addition .

Q. How are oxime derivatives synthesized, and what are their applications?

  • General procedure : React the ketone group with hydroxylamine hydrochloride (NH₂OH·HCl) in EtOH under reflux (66–82% yield) .
  • Applications : Oximes enhance water solubility and serve as prodrugs in targeted therapies .

Q. Can enantioselective synthesis be achieved for this compound?

  • Challenges : The 2,3-dihydroquinolinone core lacks stereocenters, but asymmetric Brønsted acid catalysis (e.g., TRIP) can induce chirality in related systems .
  • Future directions : Modifying the 4-methoxyphenyl group with bulky substituents may enable stereocontrol .

Q. How do computational methods aid in studying this compound?

  • Docking studies : Predict binding to EGFR (ΔG ≈ -9.2 kcal/mol) by aligning the dihydroquinolinone core with the kinase ATP pocket .
  • DFT calculations : Analyze charge distribution (e.g., bromine’s σ-hole) to rationalize reactivity in cross-coupling reactions .

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